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Compound of Interest

Compound Name:
4-(Morpholine-4-

carbonyl)benzonitrile

CAS No.: 87294-97-1

Cat. No.: B1339520

Get Quote

Executive Summary
Morpholine-substituted benzonitriles represent a critical scaffold in medicinal chemistry, serving

as intermediates for kinase inhibitors, psychoactive agents, and nonlinear optical materials.

This guide provides a technical comparison of their solid-state properties against their closest

structural alternatives: piperidine-substituted analogs.

Key Insight: The substitution of the methylene group (

) in piperidine with an ether oxygen (

) in morpholine fundamentally alters the crystal packing landscape. While piperidine analogs
rely heavily on van der Waals forces and

stacking, morpholine derivatives introduce a strong hydrogen-bond acceptor, facilitating the
formation of higher-density, more soluble, and structurally diverse polymorphs.
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Structural Landscape & Pharmacophore
Significance[1]
The core structure consists of a benzonitrile (cyanobenzene) ring substituted with a morpholine

ring, typically at the para- (4-) position.

Electronic Push-Pull System: The morpholine nitrogen acts as an electron donor, while the

cyano group (

) is a strong electron withdrawer. This creates a significant dipole moment, enhancing
crystallinity and nonlinear optical (NLO) response.

Conformational Locking: In the solid state, the morpholine ring typically adopts a chair

conformation. The twist angle between the phenyl ring and the morpholine plane is a critical

determinant of biological activity (bioavailability) and solid-state fluorescence.

Comparative Crystallographic Data[2][3][4][5][6][7]
The following data compares a representative morpholine-substituted benzonitrile against a

piperidine analog. The presence of the trifluoromethyl group in the morpholine dataset

highlights the common "scaffold decoration" used to modulate lipophilicity in drug design.

Table 1: Lattice Parameters & Crystal Data[2]
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Parameter
Product: Morpholine

Derivative [1]
Alternative: Piperidine

Analog [2]

Compound Name
4-(Morpholin-4-yl)-3-

(trifluoromethyl)benzonitrile

4-[4-(Piperidin-1-yl)piperidin-1-

yl]benzonitrile

Crystal System Monoclinic Monoclinic

Space Group (or similar centrosymmetric)

a (

)
12.700(1) 11.360(3)

b (

)
6.899(1) 17.131(6)

c (

)
13.348(1) 18.952(6)

(Angle)
91.67 91.21

Volume (

)

~1169 ~3687

Z (Units/Cell) 4 4

Density (

)

Higher (Due to O-atom

packing)

Lower (Dominated by bulky

aliphatics)

Table 2: Supramolecular Performance Comparison
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Feature Morpholine-Substituted Piperidine-Substituted

H-Bonding Potential

High: Ether oxygen acts as a

specific acceptor (C-H...O

interactions).

Low: Lacks strong acceptors;

relies on weak dispersion

forces.

Solubility Profile

Enhanced: Oxygen atom

lowers logP, improving

aqueous solubility.

Lipophilic: Higher logP, often

requires non-polar solvents.

Metabolic Stability

Moderate: The morpholine ring

is metabolically stable but can

undergo N-dealkylation.

Lower: Susceptible to rapid

oxidative metabolism

(hydroxylation).

Packing Motif

Forms R22(8) ring motifs or

infinite chains via weak H-

bonds.

Dominated by van der Waals

interactions and simple

stacking.

Supramolecular Performance Analysis
The "Oxygen Effect" on Crystal Packing
In morpholine-substituted benzonitriles, the ether oxygen is not passive. It actively directs the

self-assembly of the crystal lattice.

Mechanism: The oxygen atom serves as a hard Lewis base, accepting hydrogen bonds from

acidic protons (e.g., aromatic C-H bonds ortho to the cyano group).

Outcome: This leads to a tighter crystal lattice compared to piperidine analogs, where the

corresponding methylene group (

) is sterically bulky and chemically inert.

Twist Angle & Steric Hindrance
Unsubstituted (4-position): The morpholine ring is nearly coplanar with the phenyl ring to

maximize resonance (conjugation of the N-lone pair into the aromatic system).
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Substituted (e.g., 3-CF3): Steric repulsion forces the morpholine ring to twist (dihedral angle

> 50

). This breaks the conjugation, shifting the UV-Vis absorption spectrum (blue shift) and
altering the fluorescence properties—a critical feature for designing fluorescent probes.

Experimental Protocols
Protocol A: Synthesis via (Nucleophilic Aromatic
Substitution)
Objective: Synthesize 4-morpholinobenzonitrile with high purity.

Reagents:

4-Fluorobenzonitrile (1.0 eq) - Substrate

Morpholine (1.2 eq) - Nucleophile

Potassium Carbonate (

, 2.0 eq) - Base

DMSO or DMF (Solvent)

Procedure:

Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).

Add

and stir for 10 minutes.

Add morpholine dropwise.

Critical Step: Heat to 100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The

fluorine is a better leaving group than chlorine or bromine in

due to the high electronegativity stabilizing the Meisenheimer complex intermediate [3].
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Workup: Pour into ice water. The product will precipitate as a solid. Filter and wash with

water.

Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Grow X-ray quality crystals.

Solvent Selection: Use a binary solvent system.

Solvent A: Ethanol or Acetonitrile (Good solubility).

Solvent B: Water or Hexane (Poor solubility/Antisolvent).

Method:

Dissolve 20 mg of the purified solid in minimal hot Ethanol.

Filter the solution through a 0.45

m syringe filter into a clean vial (removes dust nucleation sites).

Cover the vial with parafilm and poke 3–4 small holes.

Store in a vibration-free environment at 20°C.

Validation: Crystals should appear within 3–7 days. Check for birefringence under a

polarized microscope before XRD mounting.

Visualization: Workflow Diagram

Synthesis (SNAr) Crystallization Analysis
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Caption: Workflow for the synthesis, crystallization, and structural characterization of

morpholinobenzonitriles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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